2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide
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Overview
Description
2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include pyrazine, oxadiazole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide include other heterocyclic compounds with pyrazine, oxadiazole, and thiophene moieties. Examples include:
- Pyrazole derivatives
- Pyrrolopyrazine derivatives
- Other oxadiazole-containing compounds
Uniqueness
What sets this compound apart is its specific combination of heterocyclic rings and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-12(17(26)22-10-13-4-3-9-29-13)25-8-2-5-14(19(25)27)18-23-16(24-28-18)15-11-20-6-7-21-15/h2-9,11-12H,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUGJPJCPITBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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